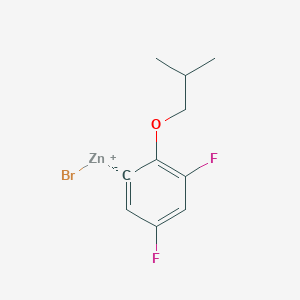
(Z)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety and a conjugated enone system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid typically involves the condensation of o-tolualdehyde with 4-formylbenzoic acid under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the conjugated enone system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(Z)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The enone system can be oxidized to form diketones or carboxylic acids.
Reduction: The enone can be reduced to form alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, (Z)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving enones and aromatic acids. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and substrate specificity.
Medicine
In medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of (Z)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated enone system can participate in Michael addition reactions, while the aromatic rings can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(E)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid: The E-isomer of the compound, which has different stereochemistry and potentially different reactivity and biological activity.
4-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid: A similar compound with a phenyl group instead of an o-tolyl group, which may have different chemical and biological properties.
Uniqueness
(Z)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid is unique due to its specific stereochemistry and the presence of the o-tolyl group. These features can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C17H14O3 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
4-[(Z)-3-(2-methylphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C17H14O3/c1-12-4-2-3-5-15(12)16(18)11-8-13-6-9-14(10-7-13)17(19)20/h2-11H,1H3,(H,19,20)/b11-8- |
InChIキー |
USGAKVCLFQJATR-FLIBITNWSA-N |
異性体SMILES |
CC1=CC=CC=C1C(=O)/C=C\C2=CC=C(C=C2)C(=O)O |
正規SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


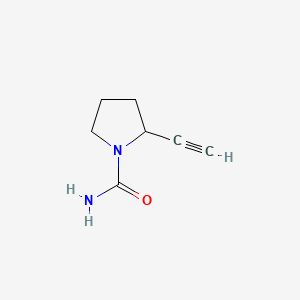
![Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate](/img/structure/B14895370.png)
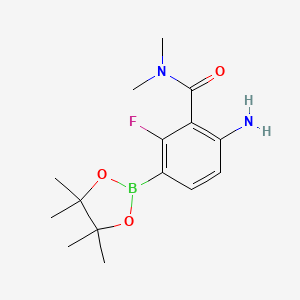
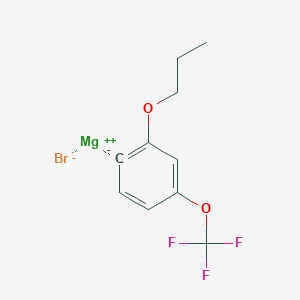
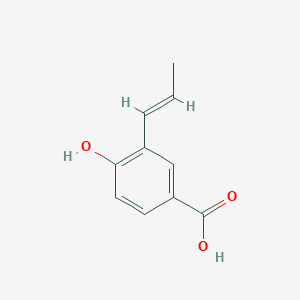
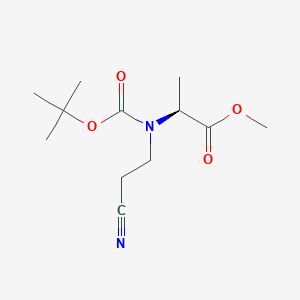
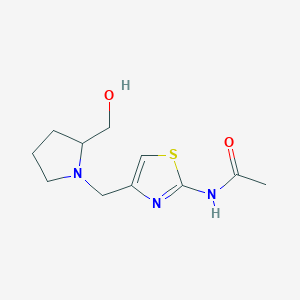
![Rel-bis(5-(((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methoxy)benzo[d][1,3]dioxol-4-yl)methane](/img/structure/B14895400.png)
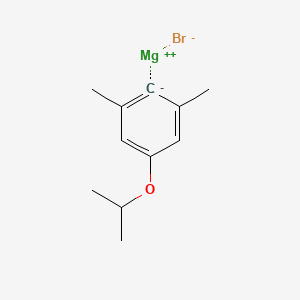
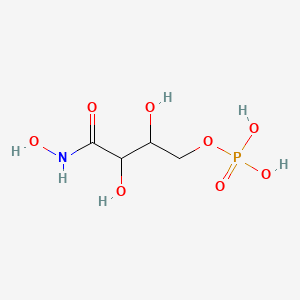
![8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B14895427.png)
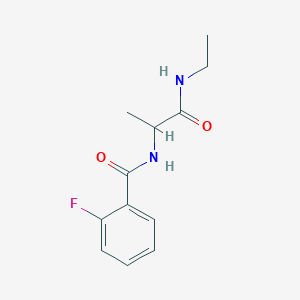
![Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14895454.png)
